molecular formula C6H14N2O2 B8686143 METHYL (2S)-2-AMINO-3-(DIMETHYLAMINO)PROPANOATE

METHYL (2S)-2-AMINO-3-(DIMETHYLAMINO)PROPANOATE

Cat. No.: B8686143
M. Wt: 146.19 g/mol
InChI Key: PYNXDJSBDJANAG-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-Amino-3-(Dimethylamino)Propanoate is an organic compound with the molecular formula C6H14N2O2 It is a derivative of amino acids and is characterized by the presence of both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (2S)-2-Amino-3-(Dimethylamino)Propanoate can be synthesized through several methods. One common approach involves the reaction of dimethylamine with an appropriate ester precursor under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: Methyl (2S)-2-Amino-3-(Dimethylamino)Propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino esters.

Scientific Research Applications

Methyl (2S)-2-Amino-3-(Dimethylamino)Propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research explores its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-Amino-3-(Dimethylamino)Propanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to various physiological outcomes.

Comparison with Similar Compounds

  • Methyl 3-(Dimethylamino)Propanoate
  • Ethyl 2-Amino-3-(Dimethylamino)Propanoate
  • Methyl 2-Amino-3-(Diethylamino)Propanoate

Comparison: Methyl (2S)-2-Amino-3-(Dimethylamino)Propanoate is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(dimethylamino)propanoate

InChI

InChI=1S/C6H14N2O2/c1-8(2)4-5(7)6(9)10-3/h5H,4,7H2,1-3H3/t5-/m0/s1

InChI Key

PYNXDJSBDJANAG-YFKPBYRVSA-N

Isomeric SMILES

CN(C)C[C@@H](C(=O)OC)N

Canonical SMILES

CN(C)CC(C(=O)OC)N

Origin of Product

United States

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